molecular formula C19H23N5O2S B2452405 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1421492-39-8

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2452405
CAS No.: 1421492-39-8
M. Wt: 385.49
InChI Key: HHZCELJJMWUCNR-UHFFFAOYSA-N
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Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring, a thiazole ring, and an ethoxyphenyl group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

    Synthesis of the thiazole ring: Using thioamides and α-haloketones.

    Coupling of the pyrazole and thiazole rings: Through nucleophilic substitution or other coupling reactions.

    Introduction of the ethoxyphenyl group: Via electrophilic aromatic substitution or similar reactions.

    Formation of the urea linkage: Using isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the reduction of the thiazole ring or the nitro groups if present.

    Substitution: Such as nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific biological pathways, given the compound’s potential bioactivity.

Industry

In industry, this compound might find use in the development of agrochemicals, such as herbicides or fungicides, due to its structural features.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyphenyl)urea
  • 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)urea

Uniqueness

The unique combination of the pyrazole, thiazole, and ethoxyphenyl groups in 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness could be leveraged in the design of new compounds with enhanced efficacy or selectivity.

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZCELJJMWUCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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